molecular formula C8H5BrCl2N2 B12444696 6-Bromo-4-chloro-quinazoline hydrochloride

6-Bromo-4-chloro-quinazoline hydrochloride

Cat. No.: B12444696
M. Wt: 279.95 g/mol
InChI Key: AJPKNVQORHXOKE-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-quinazoline hydrochloride is a chemical compound with the molecular formula C8H4BrClN2·HCl It is a derivative of quinazoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-quinazoline hydrochloride typically involves the halogenation of quinazoline derivatives. One common method is the reaction of 4-chloroquinazoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include:

    Solvent: Acetonitrile or dichloromethane

    Catalyst: Iron(III) bromide or aluminum chloride

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-quinazoline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different quinazoline derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Sodium methoxide, potassium tert-butoxide

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can have different biological and chemical properties.

Scientific Research Applications

6-Bromo-4-chloro-quinazoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-quinazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chloroquinoline
  • 6-Bromo-2,4-dichloroquinazoline
  • 7-Bromo-4-chloroquinazoline

Uniqueness

6-Bromo-4-chloro-quinazoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the quinazoline ring makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications.

Properties

Molecular Formula

C8H5BrCl2N2

Molecular Weight

279.95 g/mol

IUPAC Name

6-bromo-4-chloroquinazoline;hydrochloride

InChI

InChI=1S/C8H4BrClN2.ClH/c9-5-1-2-7-6(3-5)8(10)12-4-11-7;/h1-4H;1H

InChI Key

AJPKNVQORHXOKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)Cl.Cl

Origin of Product

United States

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